molecular formula C14H14F2N2 B1330337 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine CAS No. 50648-93-6

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Cat. No. B1330337
CAS RN: 50648-93-6
M. Wt: 248.27 g/mol
InChI Key: DWKHQEHNAPMAGG-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a chemical compound that serves as a monomer for the synthesis of various polyimides. It is characterized by the presence of fluorine atoms, which are known to impart certain desirable properties to the polymers, such as low dielectric constants, high thermal stability, and good solubility in polar organic solvents.

Synthesis Analysis

The synthesis of related fluorinated aromatic diamines is typically achieved through a multi-step process involving the coupling of aromatic nitro compounds with other aromatic components, followed by a reduction step. For instance, the synthesis of 9FTPBA, a similar diamine, involves the coupling of 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, catalyzed by trifluoromethanesulfonic acid, and subsequent reduction by reductive iron and hydrochloric acid . Another example is 6FDAM, which is synthesized in a simple procedure and then used to prepare fluorinated polyimides .

Molecular Structure Analysis

The molecular structure of related diamines is often determined using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. X-ray crystallography is also employed to examine the crystal structure, as seen in the case of a new geminal diamine, which crystallizes in the monoclinic crystal system . The molecular structure influences the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of these diamines is explored through their reactions with other compounds to form polyimides or other derivatives. For example, the reaction of a trifluoro bis(nitrophenyl)ethane with tetramethylguanidine in aprotic solvents has been studied, revealing insights into the kinetics and mechanism of the reaction . The formation of hydrogen-bonded chains and frameworks in related compounds also demonstrates the reactivity of these diamines .

Physical and Chemical Properties Analysis

Fluorinated aromatic diamines and their derived polyimides exhibit a range of physical and chemical properties. They generally have good solubility in polar organic solvents and low boiling point organic solvents . The thermal stability is high, with glass transition temperatures and temperatures at 5% weight loss indicating good thermal resistance . Mechanical properties such as tensile strength and modulus are also notable . The presence of fluorine typically results in low moisture adsorption, low dielectric constants, and high optical transparency . These properties make the materials suitable for applications in electronics and optics.

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Analysis : Schiff base ligands were formed using a diamine similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine, characterized by spectroscopy and theoretical methods. This showcases the compound's utility in forming complex ligands (Uluçam & Yenturk, 2019).

  • Spectroscopic Studies of Metal Complexes : Complexes of Co(II), Cu(II), and Ni(II) with a similar diamine were synthesized and characterized, illustrating its potential in coordination chemistry and spectroscopy (Temel, Soran, & Şekerci, 2007).

Chemical Properties and Reactivity

  • Reactivity with Inorganic Acids : Flexible bis(pyridyl) molecules with an aliphatic diamine spacer, similar in structure to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine, reacted with various inorganic acids, demonstrating the compound's reactive nature and potential in forming diverse salts (Liu et al., 2014).

Application in Luminescence and Sensing

  • Fluorescent Sensor Development : A probe with a structure similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine was developed for selective Hg2+ detection in aqueous media and live cell imaging, showing the compound's application in fluorescence-based sensing (Shen et al., 2014).

Polymeric Materials

  • Polyimide Synthesis and Properties : The synthesis of novel polyimides from compounds structurally similar to 1,2-bis(4-fluorophenyl)ethane-1,2-diamine demonstrates its potential in creating new polymeric materials with unique properties (Okabe & Morikawa, 2010).

properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKHQEHNAPMAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SM Xie, JH Zhang, LM Yuan - Chiral Separations: Methods and Protocols, 2019 - Springer
The resolution of chiral compounds into optically pure enantiomers is very important in various fields, such as pharmaceutical, chemical, agricultural, and food industries. Chiral gas …
Number of citations: 1 link.springer.com
JH Zhang, SM Xie, BJ Wang, PG He… - Journal of Chromatography …, 2015 - Elsevier
Porous solids composed of shape-persistent organic cage molecules have attracted considerable attention due to their important applications such as molecular separation, …
Number of citations: 66 www.sciencedirect.com
SM Xie, LM Yuan - Journal of separation science, 2017 - Wiley Online Library
Chromatography techniques based on chiral stationary phases are widely used for the separation of enantiomers. In particular, gas chromatography has developed rapidly in recent …
JH Zhang, SM Xie, M Zi, LM Yuan - Journal of separation …, 2020 - Wiley Online Library
Porous materials with well‐defined pore structures have received considerable attention in the past decades due to their unique structures and wide applications. Most porous materials …
Z Zhang, OŠ Miljanić - Organic Materials, 2019 - thieme-connect.com
Fluorine is in many aspects unique among the elements, and its incorporation into organic molecules can dramatically change their physical and chemical properties. This minireview …
Number of citations: 17 www.thieme-connect.com
MJ Bojdys, ME Briggs, JTA Jones… - Journal of the …, 2011 - ACS Publications
Control over pore size, shape, and connectivity in synthetic porous materials is important in applications such as separation, storage, and catalysis. Crystalline organic cage molecules …
Number of citations: 155 pubs.acs.org
Y Lu, H Zhang, Y Zhu, PJ Marriott… - Advanced Functional …, 2021 - Wiley Online Library
Efficient resolution of racemates of chiral molecules is of great significance in the pharmaceutical, agrochemical, fragrances, and food additives industries. Emerging homochiral porous …
Number of citations: 35 onlinelibrary.wiley.com
SM Xie, XX Chen, JH Zhang, LM Yuan - TrAC Trends in Analytical …, 2020 - Elsevier
Chiral capillary gas chromatography has been widely applied to separate volatile and thermally stable enantiomers due to its advantages of simplicity, high efficiency, fast analysis, …
Number of citations: 75 www.sciencedirect.com
S Jiang, A Trewin, AI Cooper - Discovering the Future of …, 2014 - Wiley Online Library
Organic molecules have been discovered, which can be utilized as synthetically prefabricated molecular pore templates for the construction of self‐assembled porous molecular …
Number of citations: 3 onlinelibrary.wiley.com
Z Xiang, D Cao - Journal of Materials Chemistry A, 2013 - pubs.rsc.org
Porous covalent–organic materials (COMs) are a fascinating class of nanoporous material with high surface area and diverse pore dimensions, topologies and chemical functionalities. …
Number of citations: 366 pubs.rsc.org

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